molecular formula C16H18N2O2 B1249469 (3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

Cat. No. B1249469
M. Wt: 270.33 g/mol
InChI Key: FLHQAMWKNPOTDV-RNCFNFMXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione is a natural product found in Penicillium citrinum and Penicillium with data available.

Scientific Research Applications

Radiotracer Development

(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione derivatives have been explored as potential radiotracers for imaging GABAA receptors using positron emission tomography (PET). These derivatives represent a new class of radiotracers, offering clinically useful quantities and high specific activities, showcasing promise in preliminary ex vivo biodistribution studies in rodents (Moran et al., 2012).

Neuroprotective and Anticonvulsant Studies

Further research indicates the potential of such derivatives in neuroprotection and anti-stress applications. A variant, hexahydropyrrolo[3,4-d]isoxazole-4,6-dione, demonstrated anti-stress effects in immobilization-induced acute stress models, indicating its potential as a lead molecule for anti-stress agent development (Badru et al., 2012). Moreover, compounds derived from pyrrolidine-2,5-dione showcased anticonvulsant properties, with some showing more beneficial protection indexes than established antiepileptic drugs, hinting at their possible role in blocking neuronal voltage-sensitive channels (Rybka et al., 2017).

Corrosion Inhibition

Quinoline derivatives, including the one , have been utilized as anticorrosive materials due to their high electron density and ability to form stable chelating complexes with surface metallic atoms. They are particularly effective against metallic corrosion and continue to be explored for their potential in this domain (Verma et al., 2020).

properties

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

IUPAC Name

(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

InChI

InChI=1S/C16H18N2O2/c1-4-9(2)13-14-12(16(20)17-13)15(19)10-7-5-6-8-11(10)18(14)3/h5-9,13H,4H2,1-3H3,(H,17,20)/t9-,13+/m1/s1

InChI Key

FLHQAMWKNPOTDV-RNCFNFMXSA-N

Isomeric SMILES

CC[C@@H](C)[C@H]1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

Canonical SMILES

CCC(C)C1C2=C(C(=O)C3=CC=CC=C3N2C)C(=O)N1

synonyms

quinolactacin A1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione
Reactant of Route 2
(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione
Reactant of Route 3
(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione
Reactant of Route 4
(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione
Reactant of Route 5
(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione
Reactant of Route 6
(3S)-3-[(2R)-butan-2-yl]-4-methyl-2,3-dihydropyrrolo[3,4-b]quinoline-1,9-dione

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